5-クロロ-8-フェノキシキノリン

説明

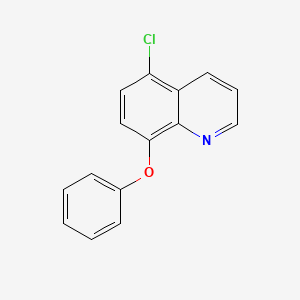

5-Chloro-8-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

科学的研究の応用

5-Chloro-8-phenoxyquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

作用機序

Target of Action

It’s structurally similar to clioquinol , which is known to interact with various proteins and enzymes in the body

Mode of Action

It’s structurally similar to clioquinol, which is known to interact with its targets via a static process by ground-state complex formation

Biochemical Pathways

Quinoline derivatives, which include 5-chloro-8-phenoxyquinoline, are known to inhibit certain enzymes related to dna replication . This suggests that 5-Chloro-8-phenoxyquinoline may affect pathways related to DNA synthesis and replication.

Pharmacokinetics

Similar compounds like clioquinol are known to be rapidly and extensively absorbed when applied topically . The bioavailability of 5-Chloro-8-phenoxyquinoline would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion.

Result of Action

Similar compounds like clioquinol are known to have antimicrobial and antifungal effects . This suggests that 5-Chloro-8-phenoxyquinoline may also have similar effects at the molecular and cellular level.

Action Environment

For example, the efficacy of similar compounds like Clioquinol can be influenced by factors such as the presence of metal ions .

生化学分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biomolecules it interacts with.

Cellular Effects

Quinoline derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-8-phenoxyquinoline is not currently known. Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 5-Chloro-8-phenoxyquinoline is involved in, including any enzymes or cofactors it interacts with, are not currently known

Subcellular Localization

The subcellular localization of 5-Chloro-8-phenoxyquinoline and any effects on its activity or function are not currently known . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-phenoxyquinoline can be achieved through several methods. One common approach involves the Skraup reaction, which uses glycerol, sulfuric acid, and aniline derivatives as starting materials. The reaction conditions typically involve heating the mixture to high temperatures to facilitate cyclization and formation of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of 5-Chloro-8-phenoxyquinoline often involves the chlorination of 8-hydroxyquinoline followed by etherification with phenol. This method ensures high yield and purity of the final product. The process includes steps such as chloridization, extraction, neutralization, washing, separation, and drying .

化学反応の分析

Types of Reactions: 5-Chloro-8-phenoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

類似化合物との比較

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a phenoxy group, exhibiting potent biological activities.

6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates antiproliferative activity against cancer cells.

Uniqueness: 5-Chloro-8-phenoxyquinoline is unique due to the presence of both chlorine and phenoxy groups, which enhance its chemical reactivity and biological activity.

生物活性

5-Chloro-8-phenoxyquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 5-Chloro-8-phenoxyquinoline, highlighting its pharmacological potential, including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-Chloro-8-phenoxyquinoline can act against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Anticancer Activity

The anticancer potential of 5-Chloro-8-phenoxyquinoline has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Breast Cancer Cells : In vitro studies demonstrated that 5-Chloro-8-phenoxyquinoline reduces the viability of MCF-7 breast cancer cells with an IC50 value indicating significant cytotoxicity.

- Leukemia Cells : The compound exhibited potent activity against MOLT-3 cells, showcasing its potential as a therapeutic agent in hematological malignancies.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 ± 1.1 | Cytotoxic |

| MOLT-3 (Leukemia) | 12.7 ± 1.1 | Cytotoxic |

Antiviral Activity

Recent investigations have highlighted the antiviral properties of quinoline derivatives, including 5-Chloro-8-phenoxyquinoline. These compounds have shown promise in inhibiting viral replication in vitro, particularly against RNA viruses.

The antiviral activity is believed to be linked to the compound's ability to interfere with viral entry and replication processes. For example, modifications in lipophilicity and electron-withdrawing properties significantly enhance antiviral efficacy.

Summary of Biological Activities

The following table summarizes the biological activities associated with 5-Chloro-8-phenoxyquinoline:

特性

IUPAC Name |

5-chloro-8-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDFUNAWQJOZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324327 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91676-23-2 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。